N-(2-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(2-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain various electrophiles, such as 2-Bromo-N-(un/substituted)phenyl acetamides . These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
N-(2-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act on acetylcholinesterase, leading to the inhibition of this enzyme and subsequent physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(un/substituted-phenyl)-2-(4-phenyl-1-piperazinyl)acetamides: These compounds share structural similarities and exhibit comparable biological activities.
Paracetamol and Ibuprofen Conjugates:
Uniqueness
N-(2-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific oxazole ring structure and the presence of various functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C19H18N2O2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-14-9-7-8-12-16(14)20-19(22)17-13(2)23-21-18(17)15-10-5-4-6-11-15/h4-12H,3H2,1-2H3,(H,20,22) |
InChI Key |
IQBWMRDUNVHDNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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